molecular formula C8H13NO B14455763 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- CAS No. 74164-84-4

1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-

Cat. No.: B14455763
CAS No.: 74164-84-4
M. Wt: 139.19 g/mol
InChI Key: OVTJHGIWYOOHFS-HTQZYQBOSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- involves several steps. One common synthetic route includes the reaction of (3R,4R)-4-amino-3-hydroxy-2-methylpentanoic acid with a suitable reagent to form the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- can be compared with similar compounds such as:

Properties

CAS No.

74164-84-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R,8R)-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-1-ol

InChI

InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h7-8,10H,1-5H2/t7-,8-/m1/s1

InChI Key

OVTJHGIWYOOHFS-HTQZYQBOSA-N

Isomeric SMILES

C=C1CCN2[C@H]1[C@@H](CC2)O

Canonical SMILES

C=C1CCN2C1C(CC2)O

Origin of Product

United States

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